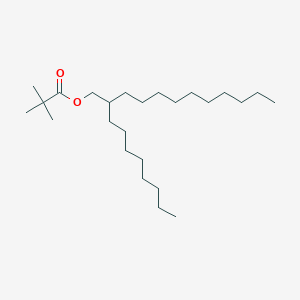
Octyldodecyl neopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyldodecyl neopentanoate is an ester that is widely used in the cosmetics and personal care industry. It is a clear, colorless liquid that is soluble in most organic solvents. Octyldodecyl neopentanoate is commonly used as an emollient, which helps to soften and smooth the skin. It is also used as a lubricant and a dispersing agent.
Wirkmechanismus
The mechanism of action of octyldodecyl neopentanoate is not fully understood. However, it is believed to work by forming a protective barrier on the skin, which helps to prevent moisture loss and improve skin hydration. It may also help to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Octyldodecyl neopentanoate has been shown to have a number of biochemical and physiological effects. It has been shown to improve skin hydration, reduce transepidermal water loss, and increase skin elasticity. It has also been shown to have antioxidant properties, which may help to protect the skin from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
Octyldodecyl neopentanoate has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is readily available from commercial suppliers. It is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, it is important to note that octyldodecyl neopentanoate may have different effects depending on the specific formulation and concentration used, so careful experimentation is required to ensure accurate results.
Zukünftige Richtungen
There are a number of potential future directions for research on octyldodecyl neopentanoate. One area of interest is its potential use in the treatment of skin disorders, such as eczema and psoriasis. Further studies are needed to determine its efficacy and safety in these applications. Another area of interest is its use in sunscreen formulations, where it may help to improve the stability and efficacy of UV filters. Finally, there is potential for octyldodecyl neopentanoate to be used in other applications, such as in the formulation of anti-aging products or as a lubricant in industrial processes. Further research is needed to explore these potential applications.
Synthesemethoden
Octyldodecyl neopentanoate is synthesized by the esterification of neopentanoic acid with octyldodecanol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting ester is purified by distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
Octyldodecyl neopentanoate has been extensively studied for its potential use in various applications. It has been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of skin disorders such as eczema and psoriasis. Octyldodecyl neopentanoate has also been studied for its use in sunscreen formulations, as it can help to improve the stability and efficacy of UV filters.
Eigenschaften
CAS-Nummer |
158567-66-9 |
|---|---|
Produktname |
Octyldodecyl neopentanoate |
Molekularformel |
C25H50O2 |
Molekulargewicht |
382.7 g/mol |
IUPAC-Name |
2-octyldodecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H50O2/c1-6-8-10-12-14-15-17-19-21-23(20-18-16-13-11-9-7-2)22-27-24(26)25(3,4)5/h23H,6-22H2,1-5H3 |
InChI-Schlüssel |
PTPDZZWUOHQSLG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)C(C)(C)C |
Kanonische SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



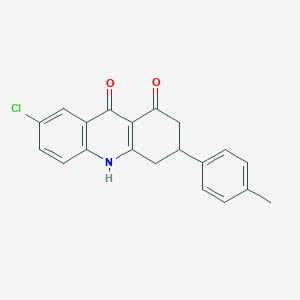
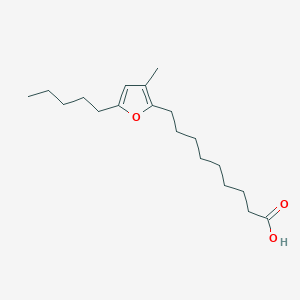
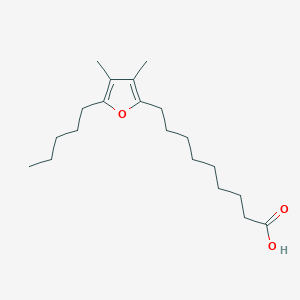
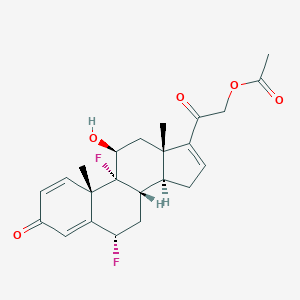
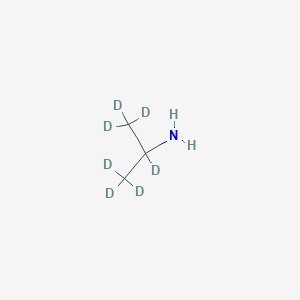
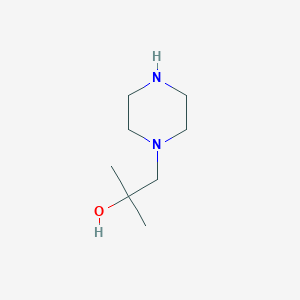
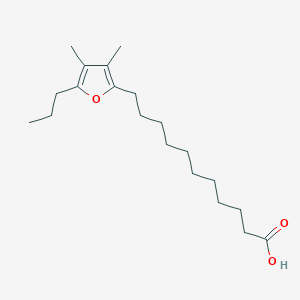
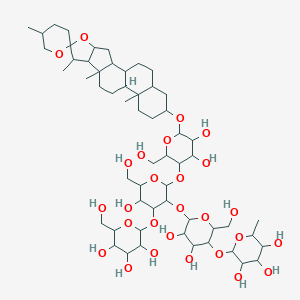
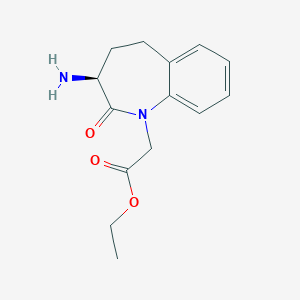
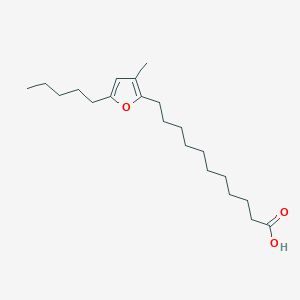
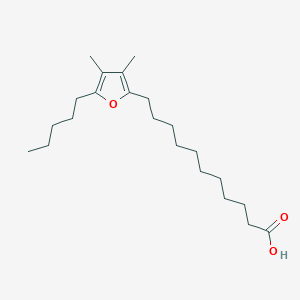
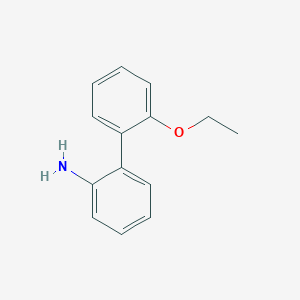
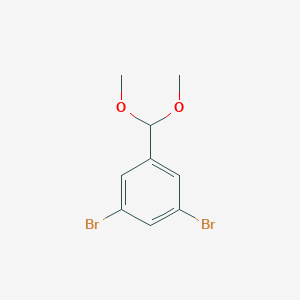
![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)